4-amino-6-(2,4-difluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile
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Overview
Description
2-amino-4-(2,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-amino-4-cyano-2-thiophenecarboxamides, the compound can be synthesized through a series of cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-4-(2,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers explore its efficacy and safety as a potential treatment for various diseases, including cancer and infectious diseases.
Industry
In industry, the compound’s properties are leveraged for developing new materials with specific characteristics, such as improved stability, reactivity, or electronic properties.
Mechanism of Action
The mechanism by which 2-amino-4-(2,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(2,4-difluorophenyl)thiazole: This compound shares the difluorophenyl group but has a different core structure.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar thieno core but differ in their substituents and overall structure.
Uniqueness
2-amino-4-(2,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C19H13F2N3OS |
---|---|
Molecular Weight |
369.4g/mol |
IUPAC Name |
4-amino-6-(2,4-difluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H13F2N3OS/c1-8-5-9(2)24-19-14(8)16-17(26-19)15(12(7-22)18(23)25-16)11-4-3-10(20)6-13(11)21/h3-6,15H,23H2,1-2H3 |
InChI Key |
RSWFNRIDJJWVFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)F)F)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)F)F)C |
Origin of Product |
United States |
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